
8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline
Übersicht
Beschreibung
8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H9BrClN . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline is 1S/C9H9BrClN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h3-4,12H,1-2,5H2 .Physical And Chemical Properties Analysis
8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline is a powder at room temperature . Its molecular weight is 246.53 .Wissenschaftliche Forschungsanwendungen
Synthesis of Quinoline Derivatives
8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline serves as a precursor in the synthesis of various quinoline derivatives, showcasing its versatility in organic synthesis. The compound is involved in efficient and selective synthesis pathways that lead to the production of tribromoquinoline and dibromo-1,2,3,4-tetrahydroquinoline derivatives through bromination reactions. These derivatives are further utilized to create a range of trisubstituted quinoline derivatives via lithium–halogen exchange reactions, offering a rich foundation for the development of novel organic compounds with potential applications in medicinal chemistry and materials science (Şahin et al., 2008).
Antifungal Activity
The compound has been investigated for its potential antifungal properties. Derivatives such as 3-bromo-6-chloro- and 6-bromo-3-chloro-8-quinolinols have been synthesized and tested against a variety of fungi, demonstrating varying degrees of fungitoxicity. This suggests the compound's utility in developing new antifungal agents, highlighting its significance in pharmaceutical research aimed at combating fungal infections (Gershon et al., 1996).
Heterocyclisation Catalyst
8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline derivatives are also pivotal in catalyzing heterocyclisation reactions. These reactions are crucial for the synthesis of dihydropyrroloquinolines, a class of compounds with potential therapeutic applications. The presence of the tetrahydroquinoline scaffold allows for good yields in heteroannulation reactions, showcasing the compound's role in the efficient synthesis of complex heterocyclic structures (Marchand et al., 2005).
Building Blocks for Drug Synthesis
The structural flexibility of 8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline makes it an invaluable building block in the synthesis of potential drug candidates. Its derivatives are utilized in various synthetic pathways to create novel compounds that can be further modified and tested for therapeutic efficacy, underscoring its importance in the discovery and development of new medicines (Hargitai et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
8-bromo-5-chloro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h3-4,12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJJEJCDRHIFTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-5-chloro-1,2,3,4-tetrahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



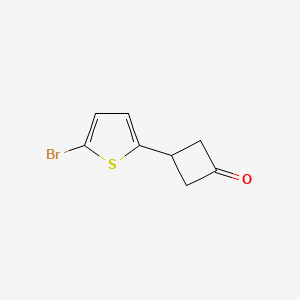
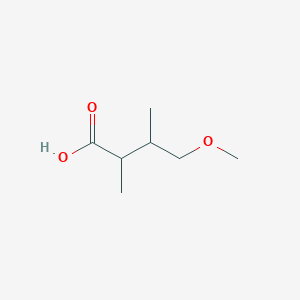
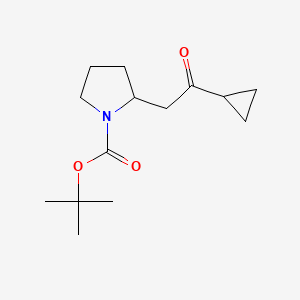
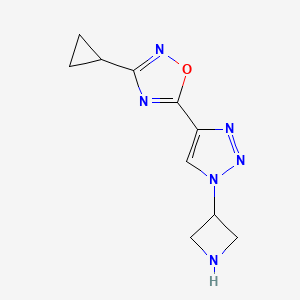
![(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1380229.png)
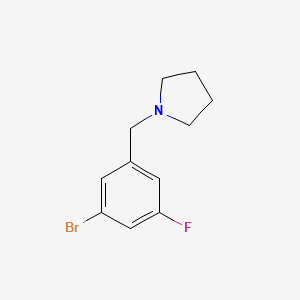
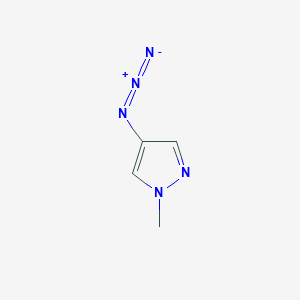
![2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1380233.png)

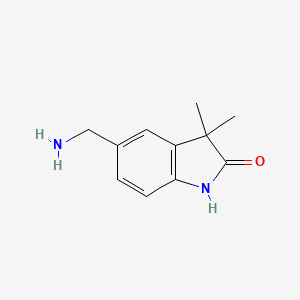

![{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride](/img/structure/B1380240.png)
![{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine](/img/structure/B1380241.png)
